molecular formula C20H18ClN3O3 B10866081 N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide

Cat. No.: B10866081
M. Wt: 383.8 g/mol
InChI Key: UYXXYGFQKGKXAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide typically involves multi-step organic reactions. One common method involves the initial preparation of the indole and benzoxazine intermediates, followed by their coupling under specific conditions. For instance, the indole derivative can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . The benzoxazine derivative can be synthesized through the reaction of 2-aminophenol with formaldehyde and a carboxylic acid .

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole or benzoxazine rings .

Scientific Research Applications

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The benzoxazine moiety may also contribute to its biological effects by interacting with different molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)acetamide is unique due to its specific combination of indole and benzoxazine moieties, which confer distinct biological and chemical properties.

Properties

Molecular Formula

C20H18ClN3O3

Molecular Weight

383.8 g/mol

IUPAC Name

N-[2-(4-chloroindol-1-yl)ethyl]-2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetamide

InChI

InChI=1S/C20H18ClN3O3/c21-14-4-3-6-16-13(14)8-10-24(16)11-9-22-19(25)12-18-20(26)23-15-5-1-2-7-17(15)27-18/h1-8,10,18H,9,11-12H2,(H,22,25)(H,23,26)

InChI Key

UYXXYGFQKGKXAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(O2)CC(=O)NCCN3C=CC4=C3C=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.